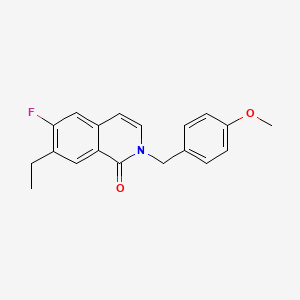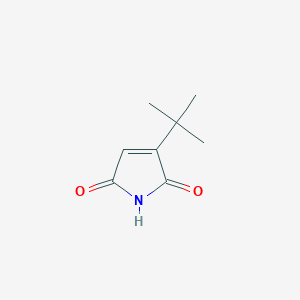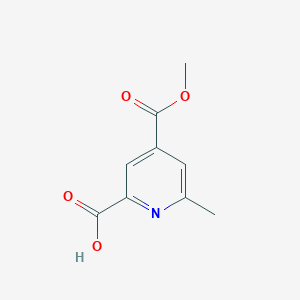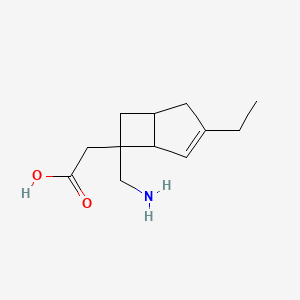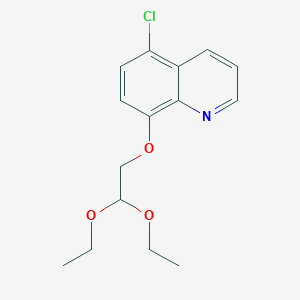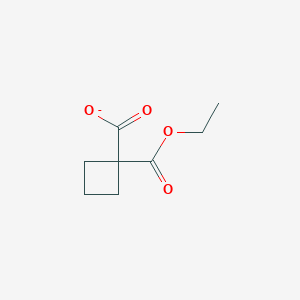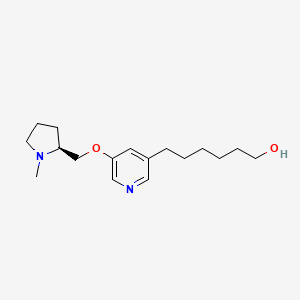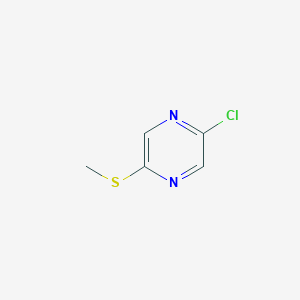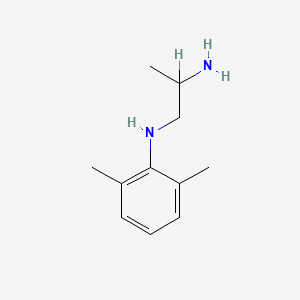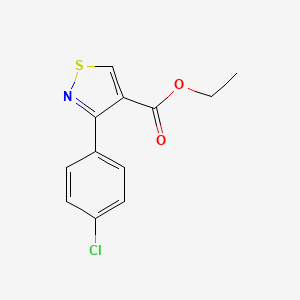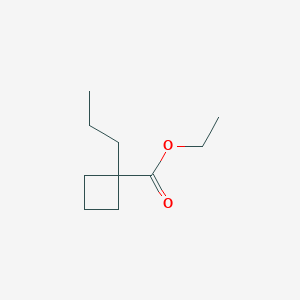
(1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid: is a synthetic organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of an allyloxycarbonyl group, an aminomethyl group, and a cyclohexane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexane ring The allyloxycarbonyl group is introduced through a reaction with allyl chloroformate, while the aminomethyl group is added via a reductive amination process
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, is common in large-scale synthesis. These methods ensure high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: (1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, (1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in inhibiting specific enzymes and pathways involved in diseases such as cancer and inflammation.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and modulating biochemical pathways. This interaction is facilitated by the presence of the allyloxycarbonyl and aminomethyl groups, which enhance binding affinity and specificity.
Comparison with Similar Compounds
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: Known for its antifibrinolytic properties, this compound is used to inhibit plasmin-induced fibrinolysis.
trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid: Used in peptide synthesis, this compound features an Fmoc protecting group.
Uniqueness: (1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid stands out due to its allyloxycarbonyl group, which provides unique reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-[(prop-2-enoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-2-7-17-12(16)13-8-9-3-5-10(6-4-9)11(14)15/h2,9-10H,1,3-8H2,(H,13,16)(H,14,15) |
InChI Key |
FXAUEVWOFQRGEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


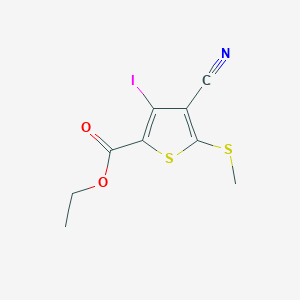
![5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B8679014.png)
![6-Amino-2-methylbenzo[d]oxazol-4-ol](/img/structure/B8679016.png)
